(5-Bromo-2-fluorophenyl)hydrazine
Overview
Description
(5-Bromo-2-fluorophenyl)hydrazine is an organic compound with the molecular formula C6H6BrFN2 It is characterized by the presence of both bromine and fluorine atoms attached to a phenyl ring, along with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluorophenyl)hydrazine typically involves the reaction of 5-bromo-2-fluoroaniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
5-Bromo-2-fluoroaniline+Hydrazine hydrate→this compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment to control temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-fluorophenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
(5-Bromo-2-fluorophenyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluorophenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of biochemical pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- (2-Bromo-5-fluorophenyl)hydrazine
- (5-Bromo-2-methylphenyl)hydrazine
- (5-Bromo-2-chlorophenyl)hydrazine
Comparison: (5-Bromo-2-fluorophenyl)hydrazine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNMEIHSSSLZBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NN)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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